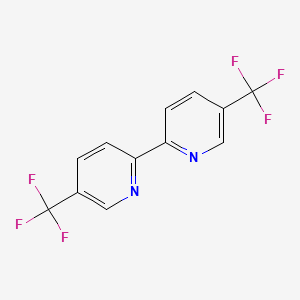

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMXQYAUGQASQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343473 | |

| Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142946-80-3 | |

| Record name | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142946-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy), a key building block in the development of functional materials and pharmaceutical compounds. This document details a robust synthetic protocol via a Nickel-catalyzed homocoupling reaction, outlines purification methods, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The information is structured to be a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound (5,5'-dCF3bpy) is a fluorinated bipyridine ligand that has garnered significant interest due to the unique electronic properties conferred by the strongly electron-withdrawing trifluoromethyl groups. These properties make it a valuable ligand in the fields of catalysis, particularly in photoredox catalysis, and in the design of advanced materials with tailored photophysical and electrochemical characteristics. Its derivatives are also explored in medicinal chemistry for their potential biological activities.

This guide presents a detailed methodology for the synthesis of 5,5'-dCF3bpy, moving beyond the traditional high-temperature Ullmann coupling to a more efficient Nickel-catalyzed approach. Furthermore, it provides a thorough characterization of the final product, ensuring researchers have the necessary data for its identification and quality assessment.

Synthesis of 5,5'-dCF3bpy

The synthesis of 5,5'-dCF3bpy is most effectively achieved through the homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. While classical Ullmann conditions using copper at high temperatures can be employed, a more modern and efficient approach involves a nickel-catalyzed electrochemical process, which offers higher yields and milder reaction conditions.[1]

Nickel-Catalyzed Electrochemical Homocoupling

This method provides a simple and efficient route to symmetrical bipyridines with high isolated yields.[1]

Experimental Protocol:

-

Reaction Setup: An undivided electrochemical cell is equipped with a sacrificial anode (e.g., zinc or iron) and a cathode.

-

Reagents:

-

2-bromo-5-(trifluoromethyl)pyridine (starting material)

-

NiBr₂(bpy) (catalyst)

-

N,N-dimethylformamide (DMF) or acetonitrile (AN) (solvent)

-

-

Procedure:

-

In the electrochemical cell, dissolve 2-bromo-5-(trifluoromethyl)pyridine in the chosen solvent (DMF or acetonitrile).

-

Add the nickel catalyst, NiBr₂(bpy). The reagent itself (2-bromo-5-(trifluoromethyl)pyridine) can also act as the ligand for the catalyst.[1]

-

Set the sacrificial anode (Fe is noted to improve dimerization over Zn).[1]

-

Apply a constant current at ambient temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound. While specific eluents for column chromatography are not detailed in the search results, a common starting point for similar compounds would be a gradient of ethyl acetate in hexanes. For recrystallization, dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents) and allowing it to cool slowly can yield pure crystals.

Logical Workflow for Synthesis and Purification:

Characterization of 5,5'-dCF3bpy

Thorough characterization is essential to confirm the identity and purity of the synthesized 5,5'-dCF3bpy. The following sections detail the expected analytical data.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₆F₆N₂ |

| Molecular Weight | 292.18 g/mol |

| Appearance | White powder or crystals |

| Melting Point | 129-130 °C |

| CAS Number | 142946-80-3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 5,5'-dCF3bpy was not found in the provided search results, data for the closely related compound 5,5′-Bis[(2,2,2-trifluoroethoxy)methyl]-2,2′-bipyridine provides a reference for the expected chemical shifts and splitting patterns of the bipyridine core.[2] Based on this and general principles of NMR spectroscopy for substituted pyridines, the following are the anticipated spectral features for 5,5'-dCF3bpy.

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region for the three distinct protons on each pyridine ring. Due to the symmetry of the molecule, only three signals will be observed.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | ~8.0 - 8.2 | d | ~8.0 - 8.5 |

| H-4, H-4' | ~7.8 - 8.0 | dd | ~8.0 - 8.5, ~2.0 - 2.5 |

| H-6, H-6' | ~8.8 - 9.0 | d | ~2.0 - 2.5 |

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2, C-2' | ~155 - 158 | s |

| C-3, C-3' | ~120 - 122 | s |

| C-4, C-4' | ~138 - 140 | s |

| C-5, C-5' | ~128 - 132 | q |

| C-6, C-6' | ~150 - 153 | s |

| -CF₃ | ~122 - 125 | q |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound.

Expected Data (Electron Ionization - EI-MS or Electrospray Ionization - ESI-MS):

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 292.04 |

| [M+H]⁺ (Protonated) | 293.05 |

| [M+Na]⁺ (Sodiated) | 315.03 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which is a definitive measure of purity.

Theoretical Values for C₁₂H₆F₆N₂:

| Element | Theoretical Percentage |

| Carbon | 49.33% |

| Hydrogen | 2.07% |

| Nitrogen | 9.59% |

| Fluorine | 39.01% |

Applications and Signaling Pathways

5,5'-dCF3bpy is predominantly used as a ligand in transition metal complexes, particularly for photocatalysis. These complexes can mediate a variety of organic transformations. The synthesis and characterization of the ligand itself do not directly involve signaling pathways. However, the resulting metal complexes can be designed to interact with biological systems, though this is beyond the scope of this guide.

Experimental Workflow for Application in Photocatalysis:

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The presented Nickel-catalyzed homocoupling method offers an efficient route to this valuable ligand. The comprehensive characterization data, including tabulated physical properties and expected NMR, MS, and elemental analysis results, will serve as a valuable resource for researchers in confirming the successful synthesis and purity of 5,5'-dCF3bpy. The structured protocols and data are intended to facilitate its application in the development of novel catalysts, functional materials, and potential therapeutic agents.

References

Technical Guide: Physicochemical Properties and Applications of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine (CAS: 142946-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine (CAS: 142946-80-3). This fluorinated bipyridine derivative is a critical ligand in the field of photoredox catalysis, primarily utilized in the synthesis of iridium(III) and ruthenium(II) photocatalysts. This document summarizes its key physicochemical properties, outlines a representative synthetic protocol for its incorporation into a photocatalyst, and details the fundamental mechanism of action in photoredox cycles. While specific experimental details for the determination of all physicochemical properties are not extensively published, generalized methodologies are discussed. Information on the direct biological activity of this compound is limited; however, the broader context of bipyridine-metal complexes in biological systems is briefly addressed.

Chemical and Physical Properties

5,5′-Bis(trifluoromethyl)-2,2′-bipyridine, also known as 5,5′-dCF3bpy, is a white crystalline solid at room temperature. The presence of the electron-withdrawing trifluoromethyl groups significantly influences its electronic properties, making it a valuable ancillary ligand in tuning the photophysical and redox characteristics of metal complexes.[1]

Table 1: Physicochemical Properties of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine

| Property | Value | Reference(s) |

| IUPAC Name | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | [1] |

| Synonyms | 5,5′-dCF3bpy, 5,5'-BTFMB | [1] |

| CAS Number | 142946-80-3 | [1] |

| Molecular Formula | C₁₂H₆F₆N₂ | [2] |

| Molecular Weight | 292.18 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 129-130 °C | [2] |

| Boiling Point | > 360 °C (predicted) | |

| Density | 1.403 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in many organic solvents | |

| InChI Key | ZHMXQYAUGQASQM-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1cnc(cc1)c2ncc(cc2)C(F)(F)F | [2] |

Experimental Protocols

Determination of Melting Point (General Protocol)

While the specific method used for the cited melting point of 129-130 °C is not detailed in the available literature, a standard laboratory procedure for this determination is as follows:

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to approximately 20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. For a pure substance, this range is typically narrow.

Synthesis of an Iridium(III) Photocatalyst

The primary application of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is as a ligand in photocatalysts.[1] The following is a representative protocol for the synthesis of a heteroleptic iridium(III) complex, based on established methodologies for similar bipyridine ligands.

Reaction: Synthesis of [Ir(ppy)₂(5,5′-dCF3bpy)]PF₆ (a representative photocatalyst)

-

Synthesis of the Iridium Dimer: Iridium(III) chloride hydrate is reacted with 2-phenylpyridine (ppy) in a mixture of 2-ethoxyethanol and water. The mixture is heated to reflux under an inert atmosphere (e.g., argon) for several hours. Upon cooling, the cyclometalated iridium chloride-bridged dimer, [Ir(ppy)₂Cl]₂, precipitates and is collected by filtration.

-

Ligation with 5,5′-dCF3bpy: The [Ir(ppy)₂Cl]₂ dimer is then reacted with 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine (5,5′-dCF3bpy) in a high-boiling point solvent such as ethylene glycol. The reaction is heated to a high temperature (e.g., 150 °C) under an inert atmosphere for several hours.

-

Anion Exchange: After the reaction is complete, the mixture is cooled to room temperature. An aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the desired product, [Ir(ppy)₂(5,5′-dCF3bpy)]PF₆.

-

Purification: The crude product is collected by filtration and purified by column chromatography on silica gel, followed by recrystallization to yield the final, pure photocatalyst.

References

The Trifluoromethyl Group: A Powerful Electron-Withdrawing Tool for Tuning Bipyridine Ligand Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF₃) groups onto bipyridine (bpy) ligands has emerged as a crucial strategy in the fields of coordination chemistry, materials science, and drug development. The strong electron-withdrawing nature of the CF₃ group profoundly alters the electronic and photophysical properties of the bipyridine scaffold and its corresponding metal complexes. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted bipyridine ligands, with a focus on quantitative data and detailed experimental methodologies.

Electron-Withdrawing Effects on Electronic Properties

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong inductive effect.[1] When appended to the bipyridine framework, CF₃ groups significantly lower the energy of both the π and π* orbitals of the ligand.[2][3] This has several key consequences for the resulting metal complexes:

-

Stabilization of d-orbitals: The electron-withdrawing nature of the CF₃ groups on the bipyridine ligand leads to a stabilization of the metal d-orbitals upon coordination.

-

Lowered LUMO Energy: The π* orbitals of the bipyridine ligand, which often serve as the Lowest Unoccupied Molecular Orbital (LUMO) in metal complexes, are significantly lowered in energy.[3]

-

Anodic Shift in Redox Potentials: Consequently, metal complexes featuring trifluoromethylated bipyridine ligands exhibit a significant anodic shift in their reduction potentials, making them easier to reduce.[4][5] This property is particularly valuable in the design of photocatalysts and electron-transfer agents.

-

Altered Photophysical Properties: The changes in orbital energies directly impact the photophysical properties of the metal complexes. The energy of metal-to-ligand charge transfer (MLCT) transitions is altered, often leading to blue-shifted emission spectra.[2][3]

Synthesis of Trifluoromethyl-Substituted Bipyridine Ligands

Several synthetic routes have been developed to introduce trifluoromethyl groups onto the bipyridine scaffold. The choice of method often depends on the desired substitution pattern. A common precursor for many syntheses is a trifluoromethyl-substituted pyridine, which can be prepared through methods like the Swarts reaction or vapor-phase chlorination/fluorination of picoline.[6]

Synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (4,4'-btfmb)

One of the most widely studied trifluoromethylated bipyridine ligands is 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. Its synthesis is typically achieved through a homo-coupling reaction of a 2-halo-4-(trifluoromethyl)pyridine precursor.

Experimental Protocol: Synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine [2]

-

Starting Material: 2-Chloro-4-(trifluoromethyl)pyridine.

-

Reagents: Palladium on carbon (Pd/C), hydrazine hydrate, potassium hydroxide.

-

Procedure: A mixture of 2-chloro-4-(trifluoromethyl)pyridine, 10% Pd/C, and potassium hydroxide in ethanol is heated to reflux. Hydrazine hydrate is added dropwise to the refluxing solution. The reaction mixture is stirred at reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4,4'-bis(trifluoromethyl)-2,2'-bipyridine.

Quantitative Data on Physicochemical Properties

The electron-withdrawing effects of trifluoromethyl groups are quantitatively reflected in the electrochemical and photophysical properties of metal complexes. The following tables summarize key data for ruthenium(II) complexes of unsubstituted bipyridine and its trifluoromethylated analogue.

Table 1: Electrochemical Properties of Ruthenium(II) Bipyridine Complexes

| Complex | E₁/₂(ox) (V vs. Ag/AgCl) | E₁/₂(red) (V vs. Ag/AgCl) | Reference |

| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.53, -1.78 | [2] |

| [Ru(4,4'-btfmb)₃]²⁺ | +1.68 | -0.88, -1.02, -1.38 | [2] |

Table 2: Photophysical Properties of Ruthenium(II) Bipyridine Complexes in Acetonitrile at Room Temperature

| Complex | λₐₒₛ (nm) | λₑₘ (nm) | Φₑₘ | τ (μs) | Reference |

| [Ru(bpy)₃]²⁺ | 452 | 614 | 0.062 | 0.61 | [2] |

| [Ru(4,4'-btfmb)₃]²⁺ | 458 | 580 | 0.045 | 0.36 | [2] |

As evident from the data, the presence of the trifluoromethyl groups in [Ru(4,4'-btfmb)₃]²⁺ leads to a significant anodic shift in both the oxidation and reduction potentials compared to [Ru(bpy)₃]²⁺.[2] This demonstrates the powerful electron-withdrawing nature of the CF₃ groups, which makes the complex both harder to oxidize and easier to reduce. The photophysical data shows a blue shift in the emission maximum for the trifluoromethylated complex, consistent with a larger energy gap between the ground and excited states.[2]

Experimental Protocols for Complex Synthesis and Characterization

The synthesis of metal complexes with trifluoromethylated bipyridine ligands generally follows standard coordination chemistry procedures.

Experimental Protocol: Synthesis of [Ru(4,4'-btfmb)₂(IP-nT)]²⁺ Complexes [4]

-

Starting Materials: Ru(4,4'-btfmb)₂Cl₂, thienyl-appended imidazo[4,5-f][4][5]phenanthroline (IP-nT) ligand.

-

Solvent: Ethanol/water mixture.

-

Procedure: A mixture of Ru(4,4'-btfmb)₂Cl₂ and the IP-nT ligand in an ethanol/water solution is heated at reflux for several hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed, and the crude product is purified by column chromatography on alumina or silica gel. The final product is typically isolated as a hexafluorophosphate or chloride salt.

Applications in Catalysis and Materials Science

The unique electronic properties of metal complexes with trifluoromethylated bipyridine ligands have led to their application in various fields.

-

Photocatalysis: The tunable redox potentials make these complexes excellent candidates for photoredox catalysis. For instance, iridium complexes with fluorinated ligands are used in C-H borylation reactions.[7][8]

-

Dye-Sensitized Solar Cells (DSSCs): The introduction of trifluoromethyl groups can improve the photoconversion efficiency in DSSCs by stabilizing the highest occupied molecular orbital (HOMO) of the dye.[9]

-

Organic Light-Emitting Diodes (OLEDs): Copper(I) and Iridium(III) complexes with CF₃-substituted bipyridine or phenanthroline ligands have been investigated for their potential in light-emitting electrochemical cells (LECs) and OLEDs, with the CF₃ groups influencing the emission properties and device performance.[8][10][11]

-

Photodynamic Therapy (PDT): Ruthenium(II) complexes with 4,4'-btfmb have shown significant phototoxicity toward cancer cells, demonstrating their potential as photosensitizers in PDT.[4] The trifluoromethyl groups can enhance the photostability and cellular uptake of these complexes.[12]

Conclusion

The incorporation of trifluoromethyl groups into bipyridine ligands provides a powerful and versatile tool for fine-tuning the electronic and photophysical properties of their metal complexes. The strong electron-withdrawing nature of the CF₃ group leads to predictable and significant changes in redox potentials and spectroscopic characteristics. These modifications have enabled the development of advanced materials for a wide range of applications, from catalysis and solar energy conversion to medicinal chemistry. The detailed synthetic protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to harness the unique properties of trifluoromethyl-substituted bipyridine ligands in their own work.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. (PDF) CF3 Substitution of [Cu(P^P)(bpy)][PF6] Complexes: [research.amanote.com]

- 11. CF3 Substitution of [Cu(P^P)(bpy)][PF6 ] Complexes: Effects on Photophysical Properties and Light-Emitting Electrochemical Cell Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine, a crucial ligand in modern coordination chemistry and photocatalysis. Due to the limited availability of published experimental spectra for the free ligand, this guide combines available data with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopy.

Introduction

This compound, often abbreviated as 5,5'-dCF3bpy, is a heterocyclic organic compound with the chemical formula C₁₂H₆F₆N₂.[1][2] Its structure consists of two pyridine rings linked at the 2 and 2' positions, with trifluoromethyl groups substituted at the 5 and 5' positions. These electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the bipyridine system, making it a valuable ligand for a variety of applications, particularly in the synthesis of iridium(III) and ruthenium(II) photocatalysts.[1][3] Understanding its spectroscopic properties is fundamental for the characterization and quality control of the ligand and for studying its coordination behavior and the photophysical properties of its metal complexes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆F₆N₂ | [1][2] |

| Molecular Weight | 292.18 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 129-133 °C | [4] |

| CAS Number | 142946-80-3 | [1][2] |

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of related bipyridine compounds.

Table of Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.8 - 9.0 | d | ~2 | H-6, H-6' |

| ~8.2 - 8.4 | dd | ~8, ~2 | H-4, H-4' | |

| ~7.9 - 8.1 | d | ~8 | H-3, H-3' | |

| ¹³C | ~157 | s | - | C-2, C-2' |

| ~150 | s | - | C-6, C-6' | |

| ~138 | s | - | C-4, C-4' | |

| ~124 (q) | q | ~272 | -CF₃ | |

| ~121 | s | - | C-3, C-3' | |

| ~120 (q) | q | ~34 | C-5, C-5' | |

| ¹⁹F | ~ -63 to -65 | s | - | -CF₃ |

Note: Predicted values are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and experimental conditions.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the bipyridine aromatic system. The presence of trifluoromethyl groups may cause a slight blue shift compared to the unsubstituted 2,2'-bipyridine.

Table of Expected UV-Vis Absorption Data

| Solvent | λmax (nm) (π→π*) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~245, ~285 | Not available |

| Cyclohexane | ~240, ~280 | Not available |

Unsubstituted 2,2'-bipyridine exhibits weak fluorescence. The introduction of trifluoromethyl groups is not expected to significantly enhance the fluorescence quantum yield of the free ligand. Its primary role in photophysics is as a ligand in luminescent metal complexes.

Table of Expected Fluorescence Emission Data

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Methanol | ~285 | ~350-400 | Low |

| Cyclohexane | ~280 | ~340-390 | Low |

The IR spectrum of this compound will show characteristic vibrations of the pyridine rings and the C-F bonds of the trifluoromethyl groups.

Table of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600-1550 | Medium | C=C and C=N stretching vibrations of pyridine rings |

| ~1470-1420 | Medium | C=C and C=N stretching vibrations of pyridine rings |

| ~1300-1100 | Strong | C-F stretching vibrations of -CF₃ groups |

| ~850-800 | Strong | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-160 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 s.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -50 to -80 ppm (relative to CFCl₃).

-

Number of scans: 64-256.

-

Relaxation delay: 1-5 s.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra from 200 to 500 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Sample Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (e.g., ~285 nm). Scan the emission wavelengths from 300 to 600 nm.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths from 220 to 350 nm.

-

-

Data Analysis: Determine the wavelengths of maximum excitation and emission. The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Applications and Workflow

This compound is a key component in the synthesis of photocatalysts, which are used in a variety of organic transformations. The general workflow for its application in photocatalysis is illustrated below.

Caption: Workflow for the synthesis and application of a photocatalyst using this compound.

This workflow demonstrates the logical progression from the starting materials to the final application in a photocatalytic reaction.

Conclusion

References

An In-depth Technical Guide to the Structure and Bonding in 5,5'-dCF3bpy Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of metal complexes is a cornerstone of modern chemistry, with profound implications for catalysis, materials science, and pharmaceutical development. Among the vast array of ligands available, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy) has emerged as a ligand of significant interest. The presence of the strongly electron-withdrawing trifluoromethyl groups at the 5 and 5' positions of the bipyridine core dramatically influences the electronic properties of the resulting metal complexes. This guide provides a comprehensive technical overview of the structure, bonding, and key experimental protocols associated with 5,5'-dCF3bpy metal complexes, with a focus on ruthenium and iridium species, which are prominent in photoredox catalysis.

Core Concepts: The Influence of the 5,5'-dCF3bpy Ligand

The 5,5'-dCF3bpy ligand imparts unique characteristics to the metal complexes it forms:

-

Electronic Effects: The trifluoromethyl groups are powerful electron-withdrawing moieties. This electronic perturbation lowers the energy of the π* orbitals of the bipyridine ligand. In the context of metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many ruthenium(II) and iridium(III) polypyridyl complexes, this results in a blue-shift of the absorption and emission spectra compared to complexes with unsubstituted bipyridine.

-

Redox Properties: The electron-withdrawing nature of the CF3 groups makes the 5,5'-dCF3bpy ligand more difficult to reduce. Consequently, the metal-centered oxidations in its complexes occur at more positive potentials, making the complexes more powerful photo-oxidants in their excited states.

-

Stability: The strong σ-donating ability of the pyridine nitrogens, combined with the overall electronic stabilization provided by the bipyridine framework, leads to the formation of highly stable metal complexes.[1]

Structure and Bonding: A Quantitative Perspective

For a typical octahedral complex, such as [Ru(bpy)2(5,5'-dCF3bpy)]2+, the coordination geometry around the ruthenium center is defined by the nitrogen atoms of the three bipyridine ligands. The Ru-N bond lengths are expected to be in the range of 2.05-2.10 Å. The bite angle of the bipyridine ligands (N-Ru-N) is typically around 78-80°.

Table 1: Representative Bond Lengths and Angles in Ruthenium and Iridium Bipyridyl Complexes

| Parameter | [Ru(bpy)3]2+ (analogue) | [Ir(ppy)2(bpy)]+ (analogue) | Expected Range for 5,5'-dCF3bpy Complexes |

| Metal-N Bond Length (Å) | ~2.056 | ~2.15 | 2.05 - 2.15 |

| N-Metal-N Bite Angle (°) | ~78.8 | ~76.0 | 76 - 80 |

| C-F Bond Length (Å) | N/A | N/A | ~1.33 - 1.35 |

| F-C-F Angle (°) | N/A | N/A | ~106 - 108 |

Data for analogues are sourced from published crystallographic studies. The expected ranges for 5,5'-dCF3bpy complexes are based on these analogues and theoretical calculations.

Spectroscopic and Physicochemical Data

The electronic and photophysical properties of 5,5'-dCF3bpy metal complexes can be thoroughly investigated using a variety of spectroscopic and electrochemical techniques.

UV-Vis Absorption and Emission Spectroscopy

The UV-Vis absorption spectra of ruthenium and iridium complexes with 5,5'-dCF3bpy are characterized by intense ligand-centered (π-π*) transitions in the UV region and moderately intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[2][3][4][5][6][7][8]

Table 2: Photophysical Data for Representative 5,5'-dCF3bpy Metal Complexes and Analogues

| Complex | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) |

| [Ru(bpy)2(5,5'-dCF3bpy)]2+ | ~445 (MLCT) | ~610 |

| [Ir(ppy)2(5,5'-dCF3bpy)]+ | ~380, ~460 (MLCT) | ~590 |

| [Ru(bpy)3]2+ (analogue) | ~452 (14,600) | ~620 |

| [Ir(ppy)2(bpy)]+ (analogue) | ~375, ~465 (MLCT) | ~600 |

Data is compiled from various sources and may vary depending on the solvent and counter-ion.[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. 1H NMR provides information on the proton environment of the ligands, while 19F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl groups.

Table 3: Expected 1H and 19F NMR Chemical Shifts for 5,5'-dCF3bpy Metal Complexes

| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |

| 1H (aromatic) | 7.5 - 9.0 | Protons on the bipyridine rings. |

| 19F | -60 to -65 | Characteristic range for CF3 groups on an aromatic ring. |

Chemical shifts are relative to a standard (e.g., TMS for 1H) and can be influenced by the solvent and metal center.

Experimental Protocols

The synthesis of 5,5'-dCF3bpy metal complexes typically follows well-established procedures for the preparation of polypyridyl complexes. Below are detailed methodologies for the synthesis of representative ruthenium and iridium complexes.

Synthesis of Ru(bpy)2(5,5'-dCF3bpy)2

This protocol is adapted from standard literature procedures for the synthesis of mixed-ligand ruthenium bipyridyl complexes.

Materials:

-

cis-[Ru(bpy)2Cl2]·2H2O

-

This compound (5,5'-dCF3bpy)

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH4PF6)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, suspend cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and 5,5'-dCF3bpy (1.1 equivalents) in a 3:1 mixture of ethanol and water.

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change from deep purple to a clear orange-red.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol by rotary evaporation.

-

To the remaining aqueous solution, add a saturated aqueous solution of NH4PF6 to precipitate the product as a hexafluorophosphate salt.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the orange-red solid by vacuum filtration, wash with cold water, and then with a small amount of diethyl ether.

-

Dry the product under vacuum.

Synthesis of [Ir(ppy)2(5,5'-dCF3bpy)]PF6

This protocol is a general method for the synthesis of heteroleptic iridium(III) complexes.

Materials:

-

[Ir(ppy)2(μ-Cl)]2 (iridium cyclometalated dimer)

-

This compound (5,5'-dCF3bpy)

-

Dichloromethane (DCM)

-

Methanol

-

Ammonium hexafluorophosphate (NH4PF6)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve the iridium dimer [Ir(ppy)2(μ-Cl)]2 (1 equivalent) and 5,5'-dCF3bpy (2.2 equivalents) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

-

Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvents by rotary evaporation.

-

Dissolve the residue in a minimum amount of methanol.

-

Add a saturated solution of NH4PF6 in methanol to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with cold methanol and then with diethyl ether.

-

Dry the product under vacuum.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the synthesis and characterization of these complexes.

Caption: Synthetic workflows for Ruthenium and Iridium 5,5'-dCF3bpy complexes.

Caption: Workflow for the characterization of 5,5'-dCF3bpy metal complexes.

Conclusion

Metal complexes of this compound represent a class of compounds with significant potential, particularly in the field of photoredox catalysis. The strong electron-withdrawing nature of the trifluoromethyl groups provides a powerful means to tune the electronic and photophysical properties of the resulting metal complexes. This guide has provided an overview of the key structural and bonding features, a summary of the expected spectroscopic data, and detailed experimental protocols for the synthesis of representative ruthenium and iridium complexes. The workflows presented offer a logical framework for the preparation and characterization of these valuable chemical entities. Further research, particularly in obtaining detailed crystallographic data for a wider range of 5,5'-dCF3bpy metal complexes, will undoubtedly provide deeper insights into their structure-property relationships and pave the way for the design of even more efficient and selective catalysts and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

Photophysical properties of trifluoromethyl-substituted bipyridines

An In-depth Technical Guide to the Photophysical Properties of Trifluoromethyl-Substituted Bipyridines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl (–CF3) groups onto 2,2'-bipyridine (bpy) scaffolds is a powerful strategy for tuning the photophysical and electrochemical properties of these essential ligands and their corresponding metal complexes. As one of the most potent electron-withdrawing groups, the –CF3 moiety significantly alters the electronic structure of the bipyridine system, leading to predictable and useful modifications of absorption spectra, emission energies, excited-state lifetimes, and quantum yields. These modifications are critical for applications ranging from photocatalysis and solar energy conversion to bioimaging and photodynamic therapy. This guide provides a comprehensive overview of the core principles, quantitative photophysical data, experimental methodologies, and functional implications of trifluoromethyl substitution in bipyridine chemistry.

Core Principles: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence primarily through a strong inductive electron-withdrawing effect (–I effect).[1][2] When appended to the bipyridine ring, the –CF3 group lowers the energy of both the highest occupied molecular orbital (HOMO) and, more significantly, the lowest unoccupied molecular orbital (LUMO).[3] This fundamental electronic perturbation gives rise to several key photophysical consequences:

-

Blue-Shifted Emissions: In many luminescent metal complexes, the emissive state is a metal-to-ligand charge transfer (MLCT) state. By stabilizing the π* orbitals (LUMO) of the bipyridine ligand, the –CF3 group increases the energy gap between the metal's d-orbitals and the ligand's LUMO. This results in a higher energy, blue-shifted emission. For example, iridium(III) complexes with fluorinated phenylpyridine ligands exhibit blue-shifted phosphorescence compared to their non-fluorinated analogues.[4]

-

Modified Redox Potentials: The stabilization of the LUMO makes the ligand easier to reduce. Consequently, metal complexes featuring CF3-substituted bipyridines typically exhibit less negative reduction potentials compared to their unsubstituted counterparts. This is a critical parameter in the design of photocatalysts.

-

Enhanced Quantum Yields: Trifluoromethylation can lead to increased photoluminescence quantum yields (Φ_PL). This is often attributed to increased steric bulk and reduced non-radiative decay pathways.[5] For instance, copper(I) complexes with trifluoromethylated phenanthroline ligands show enhanced quantum yields and longer emission lifetimes compared to complexes with methyl-substituted ligands.[5]

-

Improved Stability: The strong C–F bonds and the overall electronic stabilization can impart greater chemical and thermal stability to the molecule, a desirable trait for materials used in electronic devices like OLEDs.

The relationship between –CF3 substitution and the resulting electronic properties can be visualized as a logical flow.

Quantitative Photophysical Data

The effects of –CF3 substitution are best illustrated through quantitative data. The following tables summarize key photophysical parameters for representative metal complexes containing trifluoromethyl-substituted bipyridine or related polypyridyl ligands, compared to unsubstituted analogues where available.

Table 1: Photophysical Properties of Rhenium(I) Carbonyl Complexes in Acetonitrile

| Complex | λ_abs (nm) (MLCT) | λ_em (nm) | Φ_PL (Quantum Yield) | τ (ns) | Reference |

|---|---|---|---|---|---|

| fac-[Re(ampy)(CO)₃(bpy)]⁺ | ~350-400 | 568 | 0.024 | 100 | [6][7] |

| fac-[Re(ampy)(CO)₃(phen)]⁺ | ~350-400 | 560 | 0.091 | 560 |[6][7] |

Note: While this table does not directly show a CF3-substituted ligand, it provides a baseline for typical Re(I) bipyridine complexes. The introduction of electron-withdrawing groups is known to systematically shift the emission maxima.

Table 2: Photophysical Properties of Iridium(III) Phenylpyridine Complexes in Dichloromethane

| Complex Name (Abbreviation) | Ancillary Ligand | λ_em (nm) | Description | Reference |

|---|---|---|---|---|

| (PPN)[Ir(ppy)₂(CN)₂] | 2,2'-bipyridine | 474 | Unsubstituted Phenylpyridine | [4] |

| (PPN)[Ir(2,4-F₂ppy)₂(CN)₂] | 2,2'-bipyridine | 453 | Fluorine atoms on Phenyl ring | [4] |

| (PPN)[Ir(ppy-CF₃)₂(CN)₂] | 2,2'-bipyridine | 479 | CF₃ group at C4 on Phenyl ring |[4] |

Note: This table demonstrates how fluorine and trifluoromethyl substitution on the cyclometalating ligand, which works in concert with the bipyridine, tunes the emission energy.

Table 3: General Properties of Lanthanide Complexes

| Ligand System | Metal Ion | Φ_PL (Quantum Yield) | Application Insight | Reference |

|---|

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine | Tb³⁺, Dy³⁺ | up to 0.9% | Lanthanide-centered luminescence for potential use in 19F MRI/optical imaging probes. |[3][8] |

Detailed Experimental Protocols

Accurate determination of photophysical properties requires rigorous experimental procedures. Below are detailed methodologies for two of the most critical measurements.

Protocol for Measuring Photoluminescence Quantum Yield (PLQY)

The relative method, comparing the sample to a well-characterized standard, is most common.

1. Materials and Instruments:

-

Standard: A certified quantum yield standard whose absorption and emission spectra overlap with the sample. Common standards include Quinine Sulfate (in 0.5 M H₂SO₄, Φ_PL ≈ 0.546) or Rhodamine 6G (in ethanol, Φ_PL ≈ 0.94).

-

Solvent: Spectroscopic grade, UV-transparent solvent. The same solvent must be used for both the sample and the standard.

-

Instruments: A UV-Vis spectrophotometer and a spectrofluorometer with a corrected emission spectrum.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

2. Sample Preparation:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.

-

The concentration must be adjusted so that the absorbance at the excitation wavelength is below 0.1 AU. This is crucial to minimize inner filter effects where emitted light is reabsorbed by other molecules in the solution.

3. Measurement Procedure:

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution of the sample and the standard. Note the absorbance value at the intended excitation wavelength (A_S and A_R).

-

Emission Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the photoluminescence spectrum of the sample and the standard using identical instrument settings (e.g., excitation and emission slit widths).

-

Record the emission spectrum of a blank solvent-filled cuvette under the same conditions.

-

-

Data Processing:

-

Subtract the blank solvent spectrum from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample (I_S) and the standard (I_R).

-

4. Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the known quantum yield of the standard.

-

I_S and I_R are the integrated emission intensities.

-

A_S and A_R are the absorbances at the excitation wavelength.

-

n_S and n_R are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Protocol for Measuring Excited-State Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for measuring nanosecond-scale lifetimes.

1. Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED). The sample emits photons, and the instrument measures the time delay between the excitation pulse ("start") and the detection of the first emitted photon ("stop"). By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

2. Instrumentation:

-

Light Source: Pulsed laser diode or LED with a high repetition rate (MHz range) and short pulse width (picoseconds).

-

Detector: A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

Timing Electronics (TCSPC Module): A time-to-amplitude converter (TAC) and an analog-to-digital converter (ADC) to precisely measure and bin the start-stop time differences.

3. Measurement Procedure:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent. The concentration should be adjusted to yield a reasonable photon count rate (typically 2-5% of the laser repetition rate to avoid "pile-up" effects).

-

Instrument Response Function (IRF): Measure the instrument's own temporal response by using a scattering solution (e.g., a dilute colloidal silica solution) in place of the sample. This records the time profile of the excitation pulse as seen by the detector.

-

Decay Measurement: Replace the scattering solution with the sample and acquire the fluorescence decay histogram until sufficient counts are collected for good statistics (typically 10,000 counts in the peak channel).

4. Data Analysis:

-

The measured decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential model (e.g., mono-exponential, bi-exponential).

-

The software uses the measured IRF to extract the true excited-state lifetime(s) (τ) of the sample.

Experimental Workflow Visualization

The process of characterizing a new trifluoromethyl-substituted bipyridine compound follows a logical workflow, from synthesis to detailed photophysical analysis.

Conclusion

The incorporation of trifluoromethyl groups is a cornerstone of modern ligand design in photophysics and materials science. It provides a reliable method for tuning the electronic properties of bipyridine-based systems, enabling the rational design of molecules with tailored absorption, emission, and redox characteristics. For researchers in drug development, the enhanced luminescence, stability, and predictable electronic behavior of these compounds open new avenues for creating advanced imaging agents and photosensitizers. A thorough understanding and application of the principles and protocols outlined in this guide are essential for leveraging the full potential of trifluoromethyl-substituted bipyridines in next-generation chemical and biomedical technologies.

References

- 1. Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. ir.upsi.edu.my [ir.upsi.edu.my]

- 4. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the LUMO Level of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lowest Unoccupied Molecular Orbital (LUMO) level of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, a critical parameter influencing its application in diverse fields such as photocatalysis, materials science, and drug development. Due to the strong electron-withdrawing nature of its trifluoromethyl groups, this bipyridine ligand is a subject of significant interest for tuning the electronic properties of metal complexes.

While direct experimental or computational values for the free this compound ligand are not extensively reported in the literature, this guide leverages data from its closely related isomer, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (tfmbpy), within a ruthenium complex, to provide a robust understanding of its electronic characteristics and the methodologies for their determination.

Quantitative Data Summary

The electronic properties of trifluoromethyl-substituted bipyridines are often studied in the context of their metal complexes. The following table summarizes the key electrochemical and computational data for a ruthenium complex incorporating the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand, where the LUMO is localized on the ligand. This data provides a strong approximation for the electronic behavior of the 5,5'-isomer.

| Parameter | Value | Method | Significance |

| LUMO Energy (as part of [Ru(tpy)(tfmbpy)(CH₃CN)]²⁺) | approx. -3.4 eV | Cyclic Voltammetry | Indicates the energy level of the lowest unoccupied orbital, crucial for electron acceptance. |

| First Reduction Potential (E₁/₂) of [Ru(tpy)(tfmbpy)(CH₃CN)]²⁺ | -1.36 V (vs. Fc⁺/Fc) | Cyclic Voltammetry | Experimental measure of the ease of reduction, directly related to the LUMO energy. |

| HOMO-LUMO Gap (of the complex) | ~2.5 eV | Cyclic Voltammetry | Determines the electronic transition energies and influences the photophysical properties. |

| Calculated LUMO Energy (of a similar bipyridine complex) | Varies with DFT functional | DFT Calculations | Theoretical prediction of the LUMO level, corroborates experimental findings. |

Experimental and Computational Protocols

The determination of the LUMO level of this compound, either as a free ligand or within a metal complex, involves a combination of electrochemical measurements and computational modeling.

1. Experimental Determination via Cyclic Voltammetry

Cyclic voltammetry (CV) is a primary technique for experimentally probing the redox properties of a molecule, from which the LUMO energy can be estimated.

Experimental Protocol for Cyclic Voltammetry:

-

Instrumentation: A three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The compound of interest (e.g., a metal complex of this compound) is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is deoxygenated by purging with an inert gas like argon or nitrogen.

-

Measurement: A potential is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The reduction potential (E_red) is determined from the resulting voltammogram. The LUMO energy can then be estimated using the following empirical relationship:

-

E_LUMO (eV) ≈ -[E_red (vs. Fc⁺/Fc) + 4.8] eV

-

Note: The value of 4.8 eV is the approximate energy level of the ferrocene/ferrocenium (Fc⁺/Fc) redox couple relative to the vacuum level.

-

2. Computational Determination via Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict the electronic structure and properties of molecules, including the LUMO energy.

Computational Protocol for DFT Calculations:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Methodology:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

-

Output: The calculation yields the energy of the LUMO in Hartrees, which is then converted to electron volts (eV).

Visualization of Methodologies

The following diagrams, generated using Graphviz, illustrate the workflow for both the experimental and computational determination of the LUMO level.

Signaling Pathway and Logical Relationships

The interplay between experimental and computational approaches provides a validated understanding of the LUMO level. The following diagram illustrates this synergistic relationship.

An In-depth Technical Guide to Bipyridine Ligands in Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bipyridine ligands are a cornerstone in the field of photoredox catalysis, serving as the scaffold for some of the most versatile and widely used photocatalysts.[1] Their unique electronic properties, redox stability, and the tunability of the resulting metal complexes have propelled advancements in organic synthesis, with significant implications for drug discovery and development.[1][2] This guide provides a comprehensive overview of the role of 2,2'-bipyridine and its derivatives in constructing highly efficient photocatalysts based on ruthenium, iridium, and increasingly, earth-abundant metals like nickel, copper, and iron. It details the fundamental mechanisms of action, presents key performance data in a comparative format, outlines detailed experimental protocols, and visualizes the catalytic cycles and workflows essential for practical application.

The Core of the Catalyst: 2,2'-Bipyridine Ligands

2,2'-Bipyridine (bpy) is a bidentate chelating ligand that forms stable complexes with a wide array of transition metals.[3] Its prominence in photoredox catalysis stems from several key features:

-

π-Accepting Properties: The pyridyl rings possess a delocalized π-electron system and can accept electron density from the metal center, stabilizing lower oxidation states.[3]

-

Redox Stability: Bipyridine ligands are robust and can withstand the oxidative and reductive conditions inherent to catalytic cycles.[4]

-

Tunability: The ligand's steric and electronic properties can be systematically modified by introducing substituents. Electron-withdrawing groups (e.g., esters) can make the resulting catalyst more oxidizing, while electron-donating groups enhance its reducing power.[5][6] This allows for the fine-tuning of the catalyst's redox potentials to match the requirements of a specific chemical transformation.

Metal-Bipyridine Complexes: A Survey of Key Photocatalysts

The combination of bipyridine ligands with various transition metals has yielded a powerful toolkit of photocatalysts. While ruthenium and iridium complexes have historically dominated the field, a significant shift towards more sustainable, earth-abundant metals is underway.[7]

Ruthenium (Ru) Complexes: The Archetype

Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]2+, is the prototypical photoredox catalyst.[5][8] Upon absorption of visible light, it forms a long-lived metal-to-ligand charge transfer (MLCT) excited state.[6] This excited state can act as both a potent oxidant and reductant, enabling it to participate in a wide range of chemical reactions.[8]

Iridium (Ir) Complexes: Enhanced Potentials

Iridium(III) complexes, such as fac-[Ir(ppy)3] and heteroleptic variants like [Ir(ppy)2(bpy)]+, often exhibit superior photophysical properties compared to their ruthenium counterparts, including higher quantum yields and more tunable redox potentials.[7][9] The ability to modify both the cyclometalating (e.g., ppy = 2-phenylpyridine) and ancillary bipyridine ligands provides a high degree of control over the catalyst's reactivity.[10][11]

Earth-Abundant Metals: The Sustainable Frontier

The high cost and low natural abundance of ruthenium and iridium have driven research into alternatives based on first-row transition metals.[7][12]

-

Nickel (Ni): Nickel-bipyridine complexes are central to dual catalytic systems that merge photoredox catalysis with traditional cross-coupling.[13][14] In these reactions, a photocatalyst generates a radical species that is then intercepted by a nickel co-catalyst to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][14]

-

Copper (Cu): Copper-based photosensitizers featuring substituted bipyridine ligands are emerging as powerful and cost-effective catalysts.[15][16] By designing heteroleptic complexes, researchers have developed copper catalysts with longer excited-state lifetimes and more positive redox potentials compared to traditional copper systems, enabling challenging transformations like the chlorotrifluoromethylation of alkenes.[16][17]

-

Iron (Fe): As the most abundant transition metal, iron represents a highly desirable target for sustainable photocatalyst development.[7] While iron complexes typically suffer from very short-lived excited states, recent work has shown that iron(II) polypyridyl complexes can engage in photoinduced redox reactions through mechanisms fundamentally different from their ruthenium and iridium counterparts, opening new avenues for catalyst design.[12] Iron(III)-bipyridine units have also been incorporated into metal-organic frameworks (MOFs) to create heterogeneous photocatalysts for CO2 reduction.[18]

Mechanism of Action: The Photocatalytic Cycle

The function of a bipyridine-based photocatalyst (PC) is centered on its ability to be excited by visible light and subsequently engage in single-electron transfer (SET) with a substrate. This process can occur through two primary pathways: the oxidative quenching cycle and the reductive quenching cycle.

Oxidative Quenching Cycle

In this cycle, the excited photocatalyst (*PC) donates an electron to an acceptor molecule (A), resulting in the oxidized form of the catalyst (PC+) and the radical anion of the acceptor (A•-). The oxidized catalyst is then reduced back to its ground state by a donor molecule (D), completing the cycle.[5]

Caption: The oxidative quenching cycle where the excited photocatalyst is oxidized.

Reductive Quenching Cycle

Conversely, in the reductive quenching cycle, the excited photocatalyst (*PC) accepts an electron from a donor molecule (D), generating the reduced form of the catalyst (PC-) and the radical cation of the donor (D•+). This highly reducing catalyst then transfers an electron to an acceptor molecule (A) to return to its ground state.[5][8]

Caption: The reductive quenching cycle where the excited photocatalyst is reduced.

Dual Catalysis: Merging Photoredox and Nickel Cycles

A powerful strategy in modern synthesis is the combination of a bipyridine-based photocatalyst with a nickel-bipyridine co-catalyst. This approach enables cross-coupling reactions that are difficult to achieve by other means. The photocatalyst generates an organic radical, which is then captured by the nickel complex, initiating a separate cross-coupling cycle.

Caption: Simplified dual catalysis cycle involving photoredox and nickel catalysts.

Quantitative Data Summary

The efficacy of a photocatalyst is determined by its photophysical and electrochemical properties. The tables below summarize key data for representative bipyridine-based catalysts.

Table 1: Photophysical and Electrochemical Properties of Selected Bipyridine Photocatalysts

| Catalyst | E½ [M(n+1)/M(n)] (V vs SCE) | E½ [M(n)/M(n)] (V vs SCE) | E½ [M(n)/M(n-1)] (V vs SCE) | Excited State Lifetime (τ) |

| [Ru(bpy)3]2+ | +1.29[5] | -0.81 | +0.77[5] | 1100 ns[5] |

| [Ru(bpz)3]2+ (bpz = bipyrazine) | +1.86 | -0.70 | +1.45[5] | 300 ns |

| [Ir(ppy)2(dtbbpy)]+ | +0.78 | -1.51 | +1.21[5] | 2300 ns |

| [Cu(4)(Xantphos)][PF6] (4 = subst. bpy) | +1.03[15] | -1.67 | - | 113 ns[15] |

| [Fe(bpy)3]2+ | +1.05 | - | - | < 1 ns[7] |

Data compiled from multiple sources.[5][7][15] Potentials can vary with solvent and reference electrode.

Table 2: Performance Data in a Representative Photoredox Reaction (Chlorotrifluoromethylation of Styrene)

| Catalyst (mol%) | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| [Cu(4)(Xantphos)][PF6] (1) | CF3SO2Cl | DCE | 16 | 91 | [15] |

| [Cu(dap)2]Cl (1) | CF3SO2Cl | DCE | 16 | 16 | [15] |

| Ru(bpy)3(PF6)2 (1) | CF3SO2Cl | DCE | 16 | 50 | [15] |

DCE = 1,2-dichloroethane; dap = 2,9-dianisyl-1,10-phenanthroline.

Synthesis and Experimental Protocols

General Synthesis of a [Ru(bpy)3]2+ Complex

A common method for synthesizing ruthenium-bipyridine complexes involves the reaction of a ruthenium(III) salt with the bipyridine ligand.[19]

-

Reaction Setup: In a round-bottom flask, combine RuCl₃·3H₂O (1 equivalent) and 2,2'-bipyridine (3.3 equivalents).

-

Solvent Addition: De-gas the flask with an inert gas (e.g., argon) for 15 minutes. Add anhydrous N,N-dimethylformamide (DMF) via cannula.

-

Reflux: Heat the mixture to reflux under an argon atmosphere for 12-16 hours. The solution will typically turn a deep red or orange.

-

Precipitation: Cool the reaction to room temperature. Add acetone to the flask to precipitate the crude [Ru(bpy)3]Cl2 product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with acetone. For salt metathesis to the hexafluorophosphate salt, dissolve the crude chloride salt in minimal hot deionized water. Add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate --INVALID-LINK--2.

-

Final Product: Collect the final solid product by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.[19]

General Protocol for a Photoredox-Catalyzed Reaction

The following is a generalized procedure for a photoredox reaction, such as a nickel-catalyzed C(sp²)–C(sp³) cross-coupling.[2][19]

-

Reaction Setup: To an oven-dried Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1 equivalent), the alkyl coupling partner (e.g., an alkyltrifluoroborate salt, 1.5-2 equivalents), the photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-2 mol%), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), the bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10-12 mol%), and a base (e.g., K₃PO₄, 2 equivalents).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, acetonitrile, or dioxane) via syringe.

-

Irradiation: Seal the vessel and stir the mixture vigorously. Position the vessel approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp). Use a fan to maintain the reaction at room temperature.

-

Monitoring: Irradiate the mixture for the specified time (typically 12-48 hours), monitoring progress periodically by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a photoredox catalysis reaction.

Applications in Drug Discovery and Development

The mild conditions and high functional group tolerance of photoredox reactions catalyzed by bipyridine complexes make them exceptionally valuable in medicinal chemistry and drug development.[17] Key applications include:

-

Late-Stage Functionalization: The ability to modify complex, drug-like molecules at a late stage in their synthesis without requiring harsh reagents is a significant advantage.

-

C-C Cross-Coupling: Forging bonds between sp² and sp³-hybridized carbon centers is a foundational transformation in building molecular complexity.[2]

-

Trifluoromethylation: The introduction of -CF₃ groups is a common strategy in drug design to improve metabolic stability and bioavailability. Photoredox catalysis provides a convenient method for this transformation.[16][17]

Conclusion and Future Outlook

Bipyridine ligands are, and will continue to be, central to the evolution of photoredox catalysis. While ruthenium and iridium complexes have laid a robust foundation, the future of the field, especially for large-scale industrial applications, lies in the development of efficient, stable, and cost-effective catalysts from earth-abundant metals. The continued rational design of novel bipyridine ligands to tune the properties of nickel, copper, and iron complexes will undoubtedly unlock new chemical reactions and provide more sustainable synthetic routes to the complex molecules that underpin modern medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iron Photoredox Catalysis–Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Origin of Photoredox Catalysis Involving Iron(II) Polypyridyl Chromophores (Journal Article) | OSTI.GOV [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Iron(iii)-bipyridine incorporated metal–organic frameworks for photocatalytic reduction of CO2 with improved performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Photocatalyst [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of the iridium-based photocatalyst, [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6. This catalyst is a potent tool in visible-light-mediated organic transformations, enabling novel reaction pathways relevant to pharmaceutical and materials science research.

Introduction

The photocatalyst [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6, also known as [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate, is a cyclometalated Iridium(III) complex.[1] Its utility stems from its ability to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates under mild conditions. This catalyst is particularly effective in a variety of synthetic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation.[2]

Physicochemical and Electrochemical Properties

The properties of [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6 make it a highly effective photocatalyst. A summary of its key characteristics is presented below.

| Property | Value | Reference |

| Molecular Formula | C36H16F22IrN4P | |

| Molecular Weight | 1145.69 g/mol | |

| Appearance | Powder or crystals | |

| Melting Point | >300 °C | |

| Photocatalyst Activation (λmax) | 460 nm |

| Redox Potential (vs. SCE in CH3CN) | Value (V) |

| E(PC/PC−) | +1.68 |

| E(PC+/PC) | +1.94 |

| E(PC/PC−) | -0.69 |

| E(PC+/PC) | -0.43 |

Data for the analog [Ir(dF(CF3)ppy)2(d(CF3)bpy)]PF6.

Synthesis Protocol

The following protocol is adapted from a verified procedure for a structurally similar iridium photocatalyst. Researchers should exercise standard laboratory safety precautions.

Synthesis Workflow

Caption: Synthesis workflow for [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6.

Experimental Procedure

Step 1: Synthesis of the Cyclometalating Ligand (dFCF3ppy)

-